molecular formula C11H16O7 B8578546 2-Deoxy-beta-D-erythro-pentopyranose Triacetate

2-Deoxy-beta-D-erythro-pentopyranose Triacetate

Cat. No. B8578546
M. Wt: 260.24 g/mol
InChI Key: DJXJTSGHFMVUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-beta-D-erythro-pentopyranose Triacetate is a useful research compound. Its molecular formula is C11H16O7 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Deoxy-beta-D-erythro-pentopyranose Triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-beta-D-erythro-pentopyranose Triacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Deoxy-beta-D-erythro-pentopyranose Triacetate

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

(2,5-diacetyloxyoxan-4-yl) acetate

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3

InChI Key

DJXJTSGHFMVUCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.56 g, 1.44 mmol) in CH3CN, was added neat 2,2,2-trifluoroethylamine (0.236 g, 1.74 mmol), dropwise. The reaction was stirred at room temperature until complete by TLC (3 h). The reaction was quenched with saturated aqueous NaHCO3 (15 mL). The aqueous layer was then extracted three times with DCM, and the organic layers were combined, dried with MgSO4, filtered and concentrated. The concentrated mixture was purified via flash column chromatography in a solvent system of 1:1 EtOAc and hexanes, providing (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-(3,2,2,2-trifluoroethyl)thioureido)-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.576 g, 81% yield). 1H NMR (500 MHz, CDCl3) δ 2.00 (6H, s), 2.04 (s, 3H), 3.87-3.90 (m, 1H), 4.03-4.11 (m, 1H), 4.20-4.26 (m, 2H), 4.36 (s, 1H), 5.07 (t, 1H, J=9.6 Hz), 5.27 (t, 1H, J=9.8 Hz), 5.73 (d, 1H, J=8.5 Hz), 6.75 (s, 2H).
Name
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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